6,8-Dimethylisoquinolin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6,8-dimethylisoquinolin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-3-8(2)10-6-13-11(12)5-9(10)4-7/h3-6H,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKNHPWFFIATKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NC(=CC2=C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726831 | |
| Record name | 6,8-Dimethylisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192815-04-5 | |
| Record name | 6,8-Dimethylisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6,8 Dimethylisoquinolin 3 Amine and Analogous Isoquinoline 3 Amines
Classical Cyclization Reactions Applied to Isoquinoline (B145761) Synthesis and Their Adaptations for Substituted Amines
Traditional methods for isoquinoline synthesis have been the bedrock of heterocyclic chemistry for over a century. acs.org These reactions typically involve the acid-catalyzed cyclization of acyclic precursors. However, their application to the synthesis of 3-aminoisoquinolines is often limited due to the nature of the starting materials and the regioselectivity of the cyclization step.
First described independently by Cäsar Pomeranz and Paul Fritsch in 1893, the Pomeranz-Fritsch reaction is a well-established method for synthesizing isoquinolines. thermofisher.comorganicreactions.org The reaction proceeds via the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of an aromatic aldehyde (like 2,4-dimethylbenzaldehyde (B100707) for the target molecule) and an aminoacetaldehyde dialkyl acetal (B89532). thermofisher.comquimicaorganica.orgnumberanalytics.com
The mechanism involves the formation of a Schiff base, followed by an intramolecular electrophilic attack of the electron-rich aromatic ring onto an oxo-carbenium ion intermediate generated from the acetal moiety under strong acidic conditions (e.g., concentrated sulfuric acid). organicreactions.org
Despite its utility for a wide range of isoquinolines, the standard Pomeranz-Fritsch reaction and its common modifications, such as the Schlittler-Muller modification, are generally not suitable for preparing isoquinolines with substituents at the C-3 position. organicreactions.orgchem-station.com The reaction inherently places the benzylidene carbon at position C-1 and the amino-acetaldehyde carbons at positions C-3 and C-4, leaving C-3 unsubstituted.
The Bischler-Napieralski reaction is a powerful tool for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-phenylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgnrochemistry.comwikipedia.org The resulting dihydroisoquinoline can then be aromatized, often through catalytic dehydrogenation, to yield the corresponding isoquinoline. nrochemistry.com
The reaction is most effective for arenes bearing electron-donating groups, which facilitate the key intramolecular electrophilic aromatic substitution step. nrochemistry.com The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. nrochemistry.comwikipedia.org While this method is a cornerstone of isoquinoline synthesis, it typically furnishes 1-substituted isoquinolines, as the amide carbonyl carbon becomes C-1 of the isoquinoline ring. Direct synthesis of a 3-aminoisoquinoline via this route is not straightforward, as it would require a β-phenylethylamine precursor with a nitrogen-containing acyl group that could be transformed into the C-3 amine, a non-standard application of this reaction. An example shows an enamide cyclizing to a 3-arylisoquinolinium salt, but this is a specialized case. nih.gov
Table 1: General Conditions for the Bischler-Napieralski Reaction
| Reagent/Condition | Purpose | Typical Examples |
| Starting Material | β-arylethylamide | N-(2-phenylethyl)acetamide |
| Condensing Agent | Dehydration and cyclization | POCl₃, P₂O₅, Tf₂O, PPA |
| Solvent | Reaction medium | Toluene, Xylene, Acetonitrile (B52724) |
| Temperature | To effect cyclization | Room temperature to reflux |
| Aromatization | Dehydrogenation of dihydroisoquinoline | Pd/C, Sulfur, DDQ |
The Pictet-Spengler reaction, discovered in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. numberanalytics.com This reaction is a special case of the more general Mannich reaction.
To produce an aromatic isoquinoline, the tetrahydroisoquinoline intermediate must undergo a subsequent oxidation step. While highly versatile for producing tetrahydroisoquinolines and related alkaloids, the Pictet-Spengler reaction is an indirect, multi-step route to the desired 6,8-dimethylisoquinolin-3-amine. The synthesis would require a suitably substituted phenylethylamine and a carbonyl compound that introduces the requisite precursor for the C-3 amino group, followed by aromatization. This complexity makes it a less direct approach compared to modern catalytic methods.
Modern Catalytic Approaches for the Construction of this compound Scaffolds
Contemporary synthetic chemistry offers powerful catalytic tools that provide more direct and flexible pathways to highly substituted heterocycles, including 3-aminoisoquinolines. These methods often exhibit greater functional group tolerance and milder reaction conditions than their classical counterparts.
Transition metals, particularly palladium, copper, and rhodium, are at the forefront of modern synthetic methods for constructing the isoquinoline skeleton.
Palladium-Catalyzed Reactions: A highly plausible and convergent strategy for synthesizing this compound involves the construction of a 3-halo-6,8-dimethylisoquinoline intermediate, followed by a C-N cross-coupling reaction. The Buchwald-Hartwig amination, a palladium-catalyzed reaction between an aryl halide and an amine, is the premier method for this transformation. youtube.com This reaction uses a palladium catalyst in conjunction with a specialized bulky, electron-rich phosphine (B1218219) ligand and a base to couple an amine (or an ammonia (B1221849) surrogate) to the C-3 position of the isoquinoline core. youtube.comnih.gov This approach offers high yields and broad substrate scope, making it a powerful tool for installing the key amino group. nih.gov
Table 2: Illustrative Conditions for Buchwald-Hartwig Amination
| Component | Example | Role |
| Aryl Halide | 3-Chloro-6,8-dimethylisoquinoline (hypothetical) | Electrophile |
| Amine Source | Benzophenone imine, LiN(SiMe₃)₂ | Ammonia equivalent |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Palladium(0) precursor |
| Ligand | XPhos, SPhos, BrettPhos | Stabilize catalyst, promote key steps |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activate amine, regenerate catalyst |
| Solvent | Toluene, Dioxane | Reaction medium |
Copper-Catalyzed Reactions: Copper catalysts provide efficient and economical alternatives for constructing the isoquinoline ring. A reported copper(I)-catalyzed domino four-component reaction uses 2-ethynylbenzaldehydes, paraformaldehyde, a secondary amine, and t-butylamine to directly form 3-(aminomethyl)isoquinolines. nih.gov While this provides a C-3 aminomethyl group rather than a direct C-3 amino group, it demonstrates the power of copper catalysis in building complexity at this position. Another copper-catalyzed domino reaction can produce substituted isoquinolines from 2-bromoaryl aldehydes, terminal alkynes, and acetamide, with the latter serving as the nitrogen source. acs.org
Rhodium and Ruthenium-Catalyzed Reactions: Rhodium(III) and Ruthenium(II) catalysts are exceptionally effective in mediating C-H activation and annulation reactions to build the isoquinoline scaffold. organic-chemistry.org These reactions often proceed via the formation of a rhodacycle or ruthenacycle intermediate from a starting material containing a directing group (e.g., an oxime or amidine). organic-chemistry.orgacs.org The metalacycle then undergoes insertion with a coupling partner, typically an alkyne, followed by reductive elimination to furnish the isoquinoline product. While many reported examples lead to 1-aminoisoquinolines or isoquinolones, the high efficiency and modularity of these systems suggest that with appropriate choice of starting materials (e.g., a 2,4-dimethylphenyl ketone derivative with a suitable directing group), this strategy could be adapted for the synthesis of 3-substituted isoquinolines. rsc.orgacs.orgnih.gov
Silver-Catalyzed Reactions: Silver catalysts are less commonly the primary catalyst for isoquinoline synthesis but are often used as additives or co-catalysts in other metal-catalyzed processes. They can also mediate annulation reactions of specific substrates, such as the reaction of 1,3-diynamides with anilines to form 2-amidoquinolines, highlighting their utility in related heterocycle synthesis. researchgate.net
In recent years, organocatalysis and photoredox catalysis have emerged as powerful strategies that avoid the use of precious metals and often proceed under very mild conditions.
A metal-free, one-pot synthesis of 3-aminoisoquinolines has been achieved through the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles, showcasing a modern, non-metallic approach. acs.org
Visible-light photoredox catalysis offers a unique method for generating reactive intermediates. For isoquinoline synthesis, an approach has been developed involving the formation of an iminyl radical via N-H cleavage, which then initiates a cascade cyclization to form the isoquinoline ring system. acs.org This process, which can be co-catalyzed by a cobalt complex, represents an atom-economical pathway that operates at ambient temperature. acs.org While a direct application to produce this compound has not been specified, the underlying principles of radical-based C-C and C-N bond formation offer a promising avenue for future synthetic design. organic-chemistry.org
Multi-component Reactions for Direct Access to Isoquinoline-3-amine Derivatives
Multi-component reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex molecular scaffolds like isoquinolines from simple starting materials in a single step. nih.goviau.ir These reactions are particularly valuable for generating structural diversity.
Several MCR strategies have been developed for the synthesis of isoquinoline and fused-isoquinoline systems. For instance, a three-component reaction involving isatin, tetrahydroisoquinoline (THIQ), and a terminal alkyne can produce N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org This process proceeds through the formation of a spirooxindole intermediate, which then undergoes cleavage and reaction with another equivalent of THIQ. acs.org By including a primary amine as a fourth component, the reaction can be extended to yield 1-substituted-3-(2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)ureas. acs.org
Another notable MCR involves the copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (CH3CN). This [3 + 2 + 1] cyclization efficiently produces densely functionalized isoquinolines through a nitrogen atom transfer from acetonitrile. organic-chemistry.org Similarly, sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate, often under microwave irradiation, provide a direct route to various substituted isoquinolines. organic-chemistry.org
The Groebke–Blackburn–Bienaymé (GBB) reaction is another powerful MCR used to synthesize imidazo[1,2-a]pyridine (B132010) rings, which can be further modified to create fused isoquinolinones. nih.gov For example, a GBB reaction followed by an intramolecular amidation has been used to access imidazopyridine-fused isoquinolinones. nih.gov These examples highlight the potential of MCRs to rapidly assemble the core structure of isoquinoline-3-amine derivatives, even though a direct MCR for this compound itself is not prominently featured in the literature.
Regioselective Functionalization Strategies for the Isoquinoline Core
Achieving the specific substitution pattern of this compound requires precise control over the regioselectivity of functionalization on the isoquinoline scaffold. This involves the targeted introduction of two methyl groups on the benzene (B151609) ring and an amine group on the pyridine (B92270) ring.
Introduction of Methyl Substituents at Positions 6 and 8
The introduction of substituents onto the benzene portion of the isoquinoline core is typically governed by the principles of electrophilic aromatic substitution, where the existing heterocyclic ring influences the position of attack. Electrophilic substitutions on the isoquinoline ring, such as nitration or sulfonation, preferentially occur at the C5 and C8 positions under strongly acidic conditions. youtube.com
However, for the introduction of alkyl groups like methyl, transition-metal-catalyzed C-H activation is a more modern and precise tool. nih.gov While direct dual methylation at C6 and C8 is not a standard, well-documented procedure, strategies involving directed C-H functionalization can be envisioned. For instance, a directing group could be installed on the isoquinoline to guide a metal catalyst to the C8 position. A notable example is the Cp*Co(III)-catalyzed C(sp³)–H bond alkenylation of 8-methylquinoline, which demonstrates the feasibility of functionalizing a pre-existing methyl group at the C8 position. acs.org This suggests that if a methyl group can be introduced at C8, further functionalization is possible. The introduction of a methyl group at C6 would likely require a separate, directed step or a starting material already containing this substituent.
Installation of the Amine Functional Group at Position 3
The installation of an amine group at the C3 position of the isoquinoline ring is a challenging transformation. Nucleophilic substitution reactions on the isoquinoline ring occur preferentially at the C1 position. youtube.comiust.ac.ir In the Chichibabin amination reaction, for example, isoquinoline reacts with sodium amide to yield 1-aminoisoquinoline. iust.ac.ir
Attack at the C3 position is less favorable. youtube.com However, if the C1 position is already occupied by a substituent, nucleophilic attack can be directed to the C3 position. youtube.com Another strategy involves the use of 3-haloisoquinolines as precursors. While these compounds are generally less reactive towards nucleophiles compared to their C1 counterparts, amination can be achieved under specific conditions, sometimes involving an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. iust.ac.ir
More contemporary methods might involve transition-metal-catalyzed C-H amination, although examples targeting the C3 position of isoquinoline are not abundant. The synthesis of 1-aminoisoquinolines has been achieved via cobalt(III)-catalyzed C-H/N-H bond functionalization using aryl amidines and diazo compounds, demonstrating the potential of such catalytic systems for C-N bond formation. organic-chemistry.org
Directed C-H Functionalization Strategies
Directed C-H functionalization has become a cornerstone of modern synthetic chemistry, allowing for the regioselective introduction of functional groups with high precision, which would otherwise be difficult to achieve. nih.govthieme-connect.com In the context of isoquinoline synthesis, various directing groups and metal catalysts have been employed.
Rhodium(III) catalysis is frequently used for C-H activation and annulation reactions to build the isoquinoline core. nih.govmdpi.com For example, the annulation of N-(pivaloyloxy) aryl amides with alkynes proceeds via a seven-membered rhodacycle intermediate to form isoquinolones. nih.gov A hydrazone can also serve as an effective oxidizing directing group in Rh(III)-catalyzed synthesis of isoquinolines from hydrazones and alkynes, proceeding through C-C and C-N bond formation and N-N bond cleavage without an external oxidant. acs.org
Primary amines have also been utilized as efficient directing groups. A Ruthenium(II)-catalyzed oxidative coupling of benzylamines bearing an unprotected primary amine with internal alkynes has been shown to produce a wide variety of substituted isoquinolines. acs.org This highlights a strategy where a functional group that might be desired in the final product can also guide its own formation. These directed strategies offer powerful tools for constructing highly substituted isoquinolines, providing a potential pathway to selectively functionalize the isoquinoline core at specific positions as required for this compound. thieme-connect.comacs.org
Stereoselective Synthesis of Chiral Isoquinoline-3-amine Analogs
The synthesis of chiral isoquinoline derivatives is of significant interest due to their prevalence in biologically active natural products. acs.org Chirality in isoquinoline systems can arise from a stereocenter, typically at the C1 position in tetrahydroisoquinolines (THIQs), or from axial chirality in atropisomeric biaryl compounds. acs.orgacs.org
The asymmetric synthesis of 1-substituted-THIQs, which are chiral at C1, is a well-established field. rsc.org Key methods include the stereoselective reduction of 1-substituted-3,4-dihydroisoquinolines (DHIQs) using chiral hydride reagents or through catalytic hydrogenation with a chiral catalyst. rsc.org While these methods focus on C1 chirality in a reduced isoquinoline system, the principles of asymmetric catalysis could potentially be adapted to create chiral side chains or other features on an isoquinoline-3-amine analog.
More recently, the focus has expanded to include the synthesis of atropisomeric isoquinolines, which possess a chiral C-N or C-C axis. A unified photoredox-catalyzed aerobic oxidative dynamic kinetic asymmetric transformation has been developed for creating C-N atropoisomers of N-aryl isoquinolones. acs.org This method uses a chiral organophosphite to mediate the reaction and works for a broad range of substrates without requiring an auxiliary group. acs.org Similarly, Rh(III)-catalyzed atroposelective C-H cyanation of 1-aryl benzo[h]isoquinolines has been achieved using a chiral binaphthyl-linked Cp rhodium complex, affording axially chiral biaryl nitriles with high enantioselectivity. acs.org
These advanced stereoselective strategies demonstrate the potential for creating chiral analogs of isoquinoline-3-amine. By incorporating aryl or other bulky substituents at positions adjacent to the pyridine nitrogen or on the amine itself, it is conceivable that stable atropisomers of isoquinoline-3-amine derivatives could be synthesized using similar catalytic asymmetric C-H functionalization or oxidative coupling methods.
Chemical Reactivity and Derivatization of 6,8 Dimethylisoquinolin 3 Amine
Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Isoquinoline (B145761) System
The isoquinoline nucleus is generally susceptible to electrophilic attack, particularly on the benzene (B151609) ring, while the pyridine (B92270) ring is more prone to nucleophilic substitution. In 6,8-dimethylisoquinolin-3-amine, the presence of the activating amino group at position 3 and the two methyl groups at positions 6 and 8 significantly influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution: The electron-donating amino group strongly activates the pyridine ring towards electrophiles. However, electrophilic substitution on the pyridine ring of isoquinolines is generally difficult. The benzene ring is the more common site for such reactions. The methyl groups at positions 6 and 8, being ortho- and para-directing activators, further enhance the reactivity of the benzene ring. Therefore, electrophilic substitution is predicted to occur preferentially at positions 5 and 7. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
Nucleophilic Aromatic Substitution: The pyridine ring of the isoquinoline system is inherently electron-deficient and thus susceptible to nucleophilic attack, especially at positions 1 and 3. The presence of the amino group at position 3 would likely hinder direct nucleophilic substitution at this position. However, nucleophilic attack at position 1 is a well-established reactivity pattern for isoquinolines, often facilitated by an activating group or under specific reaction conditions like the Chichibabin reaction.
Transformations of the Amine Functional Group at Position 3 (e.g., acylation, alkylation, arylation)
The primary amine group at the 3-position is a versatile handle for a wide range of chemical modifications. These transformations are crucial for the synthesis of diverse derivatives with potentially altered biological activities.
Acylation: The amino group readily undergoes acylation with acyl halides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to introduce a variety of acyl moieties.
Alkylation: Alkylation of the 3-amino group can be achieved using alkyl halides or other alkylating agents. Depending on the reaction conditions and stoichiometry, mono- or di-alkylation can occur, leading to secondary or tertiary amines.
Arylation: The introduction of an aryl group onto the amino function can be accomplished through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amine with an aryl halide.
Modifications of the Methyl Substituents at Positions 6 and 8
The methyl groups at positions 6 and 8, being attached to the aromatic ring, offer further opportunities for derivatization.
These benzylic positions can be functionalized through various reactions. For instance, free-radical halogenation, typically using N-bromosuccinimide (NBS), can introduce a halogen atom, which can then be displaced by a variety of nucleophiles to introduce different functional groups. Oxidation of the methyl groups to carboxylic acids is also a potential transformation, which would significantly alter the electronic and steric properties of the molecule.
Cycloaddition and Rearrangement Reactions Involving the Isoquinoline Core
The isoquinoline core can participate in cycloaddition reactions, although these are less common than substitution reactions. The electron-rich nature of the this compound system might influence its propensity to act as a diene or dienophile in Diels-Alder reactions, depending on the reaction partner and conditions.
Rearrangement reactions of the isoquinoline skeleton are also known, though they often require specific conditions or the presence of particular functional groups to proceed. For instance, rearrangements involving nitrene intermediates generated from the corresponding azide (B81097) are a possibility.
Oxidation and Reduction Chemistry of Isoquinoline-3-amines
The oxidation and reduction of isoquinoline-3-amines can lead to a variety of products.
Oxidation: The isoquinoline ring can be oxidized to the corresponding N-oxide by treatment with peroxy acids. The amino group is also susceptible to oxidation, which can lead to nitroso or nitro compounds under controlled conditions. Stronger oxidation can lead to cleavage of the rings.
Reduction: The pyridine ring of the isoquinoline system can be reduced to a tetrahydroisoquinoline. This is commonly achieved through catalytic hydrogenation or with reducing agents like sodium borohydride, although the latter typically requires activation of the ring, for example, by N-acylation. The choice of reducing agent and reaction conditions can allow for selective reduction of either the pyridine or the benzene ring.
Advanced Analytical and Spectroscopic Characterization Techniques for 6,8 Dimethylisoquinolin 3 Amine
Elucidation of Molecular Structure Using High-Resolution Spectroscopy
High-resolution spectroscopy provides detailed information about the molecular structure, connectivity, and electronic environment of 6,8-Dimethylisoquinolin-3-amine.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the isoquinoline (B145761) core would appear in the downfield region (typically 7.0-9.0 ppm), while the methyl group protons would be found in the upfield region (around 2.5 ppm). The amine (-NH₂) protons often present as a broad singlet, the chemical shift of which can be concentration-dependent. nist.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. Carbons in the aromatic isoquinoline ring are expected to resonate between 110-160 ppm. oregonstate.eduresearchgate.net The carbons of the two methyl groups would appear at a much higher field, typically around 15-25 ppm. oregonstate.edu Quaternary carbons (those without attached hydrogens, such as C-6, C-8, and C-8a) are typically weaker in intensity. oregonstate.edu
2D NMR Experiments: To definitively assign each proton and carbon signal, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would reveal correlations between neighboring aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of a proton's signal to its attached carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on the structure and typical chemical shifts for isoquinoline and aromatic amine derivatives. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H-1 | ~8.8 | C-1: ~150 |
| H-4 | ~6.8 | C-3: ~155 |
| H-5 | ~7.3 | C-4: ~105 |
| H-7 | ~7.2 | C-4a: ~135 |
| 6-CH₃ | ~2.5 | C-5: ~128 |
| 8-CH₃ | ~2.6 | C-6: ~138 |
| 3-NH₂ | Variable (e.g., ~5.0, broad) | C-7: ~126 |
| C-8: ~137 | ||
| C-8a: ~129 | ||
| 6-CH₃: ~20 | ||
| 8-CH₃: ~18 |
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which in turn allows for the calculation of its elemental formula. This technique provides definitive confirmation of the molecular formula C₁₁H₁₂N₂. The calculated exact mass for the protonated molecule, [M+H]⁺, is 173.1073. An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this calculated mass would confirm the elemental composition. Mass spectrometry of amines often shows characteristic fragmentation patterns, such as α-cleavage, which can provide further structural clues. libretexts.org
Table 2: HRMS Data for this compound
| Ion Formula | Calculated Mass (m/z) |
| [C₁₁H₁₃N₂]⁺ ([M+H]⁺) | 173.1073 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. For this compound, the IR spectrum would be expected to show several characteristic peaks. As a primary amine, it should display a pair of N-H stretching bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com Other key absorptions include C-H stretches for the aromatic and methyl groups, and C=C and C=N stretching vibrations within the aromatic isoquinoline ring system. orgchemboulder.com
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 (two bands) |
| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| Methyl Groups | C-H Stretch | 2975 - 2850 |
| Aromatic Ring | C=C and C=N Stretch | 1620 - 1450 |
| Aromatic Amine | C-N Stretch | 1335 - 1250 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The isoquinoline ring system is a chromophore that absorbs UV radiation, leading to π→π* transitions. The spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to show characteristic absorption maxima (λ_max). The presence of the amino group and methyl substituents will influence the exact position and intensity of these absorptions compared to unsubstituted isoquinoline. wikipedia.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While no public crystal structure for this compound is currently available, this technique, if applied, would provide unequivocal proof of its structure.
The analysis of a suitable single crystal would yield precise data on bond lengths, bond angles, and torsion angles. This would confirm the planarity of the isoquinoline ring and the geometry of the substituent groups. Furthermore, it would reveal information about the intermolecular interactions, such as hydrogen bonding involving the amine group, and the crystal packing arrangement in the solid state.
Chromatographic and Separation Methodologies for Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity analysis. For an amine-containing aromatic compound like this compound, reversed-phase HPLC would be the method of choice. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent (like acetonitrile (B52724) or methanol) would likely provide good separation. mdpi.com Detection is typically performed using a UV detector set to one of the compound's absorption maxima. Purity is determined by the percentage of the total peak area that corresponds to the main product peak.
Gas Chromatography (GC): GC can also be used for purity assessment, although the analysis of amines can sometimes be challenging due to their polarity, which may cause peak tailing on standard columns. google.com Derivatization of the amine can sometimes improve chromatographic performance. The compound would be vaporized and passed through a column (e.g., a polar capillary column) using an inert carrier gas. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection, with the latter providing both retention time and mass spectral data for enhanced identification.
Structure Activity Relationship Sar and Molecular Design Studies of 6,8 Dimethylisoquinolin 3 Amine Derivatives
Correlation of Structural Modifications with Pre-clinical Biological Modulatory Effects
The biological activity of isoquinoline (B145761) derivatives is intricately linked to the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies have revealed that even minor chemical modifications can lead to significant changes in potency and selectivity.
For instance, in a series of betulinic acid derivatives, modifications at the C-3 position were found to be crucial for anti-HIV activity. The presence of a dimethyl succinate (B1194679) ester at this position was essential, as its removal led to a 35-fold decrease in potency. nih.gov This highlights the critical role of specific functional groups in mediating biological effects. Similarly, studies on 8-hydroxyquinoline-derived Mannich bases have shown that substitutions at various positions can fine-tune their biological activities. nih.gov For example, introducing an aromatic amide at the R2 position was shown to increase lipophilicity and antiviral activity. nih.gov
In the context of isoquinoline-based compounds, research on 1,2,6-trisubstituted benzimidazoles demonstrated that the anti-inflammatory activity was highly dependent on the substituents at the C6 position. mdpi.com The introduction of electron-rich or electron-poor groups at this position significantly influenced the biological outcome. mdpi.com Furthermore, the length of a linker between a carboxylic acid group and the C2 position of the benzimidazole (B57391) ring was inversely related to the activity. mdpi.com
The following table summarizes the impact of various structural modifications on the biological activity of isoquinoline and related heterocyclic compounds based on several research findings.
Table 1: Impact of Structural Modifications on Biological Activity
| Core Scaffold | Modification Position | Substituent/Modification | Observed Effect on Biological Activity | Reference |
|---|---|---|---|---|
| Betulinic Acid | C-3 | Removal of dimethyl succinate ester | 35-fold decrease in anti-HIV potency | nih.gov |
| 8-Hydroxyquinoline (B1678124) | R2 | Aromatic amide | Increased lipophilicity and antiviral activity | nih.gov |
| 8-Hydroxyquinoline | R7 | Branched aromatic substituents | Enhanced HIF prolylhydroxylase inhibitory activity | nih.gov |
| Benzimidazole | C6 | Electron-rich or -poor groups | Significant influence on anti-inflammatory activity | mdpi.com |
| Benzimidazole | C2 Linker | Increased linker length to carboxyl group | Decreased anti-inflammatory activity | mdpi.com |
| Cinnamate Phenyl Ring | 3- or 4-position | Bulky substituents (e.g., phenyl, octyl ether) | Detrimental to anti-HIV activity | nih.gov |
These examples underscore the importance of systematic structural modifications and the resulting SAR analysis in guiding the design of new derivatives with improved preclinical biological modulatory effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Isoquinoline-3-amines
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com This approach is instrumental in predicting the activity of novel compounds and optimizing lead structures.
The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. researchgate.netwiley.com These descriptors are numerical values that encode different aspects of a molecule's structure, such as its topological, geometrical, and electronic properties. researchgate.netjapsonline.com
Commonly used descriptor classes in QSAR studies of isoquinoline derivatives include:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Connectivity indices, ring counts, topological polar surface area. japsonline.com
3D Descriptors: Molecular shape and volume, van der Waals surface area, and descriptors derived from the 3D conformation of the molecule. researchgate.net
For instance, in a QSAR study of isoquinoline derivatives as AKR1C3 inhibitors, 3D-MoRSE (Molecular Representation of Structures based on Electron diffraction) descriptors were employed. japsonline.comjapsonline.com These descriptors capture 3D information from the atomic coordinates of the molecule. The selection of descriptors is a critical step, often involving statistical methods to identify those that are most relevant to the biological activity and to avoid intercorrelation. nih.gov
The process typically involves:
Generation of a large pool of descriptors: Using software like DRAGON or the online E-Dragon platform. researchgate.netresearchgate.net
Preprocessing: Filtering out constant or highly correlated descriptors. nih.gov
Variable Selection: Employing algorithms like the Ordered Predictors Selector to identify the most informative descriptors for the model. researchgate.net
Once a set of relevant descriptors is selected, a statistical model is developed to correlate these descriptors with the biological activity. Multiple Linear Regression (MLR) is a commonly used method for this purpose. biointerfaceresearch.com
A QSAR model for isoquinoline derivatives inhibiting AKR1C3 was developed using MLR, resulting in a statistically significant equation. researchgate.net The robustness and predictive power of the developed QSAR models are rigorously assessed through internal and external validation procedures. nih.govbasicmedicalkey.com
Internal Validation assesses the stability and robustness of the model using the training set data. basicmedicalkey.com Common techniques include:
Leave-one-out (LOO) cross-validation (Q²): This method systematically removes one compound from the training set, builds a model with the remaining compounds, and then predicts the activity of the removed compound. A high Q² value indicates good internal predictivity. nih.gov
Y-randomization: The biological activity data is randomly shuffled multiple times, and new QSAR models are built. A significant drop in the correlation coefficient of the randomized models compared to the original model confirms that the original correlation is not due to chance. researchgate.net
External Validation evaluates the model's ability to predict the activity of compounds not used in the model development (the test set). basicmedicalkey.com Key statistical parameters for external validation include:
Coefficient of determination for the test set (R²_pred): Measures how well the model predicts the activity of the test set compounds.
Root Mean Square Error of Prediction (RMSEP): Indicates the average deviation between the predicted and actual activities of the test set compounds.
A study on 3-arylisoquinoline antitumor agents developed kNN QSAR models that demonstrated high generalization and predictivity, with R² values greater than 0.972 for the training set and greater than or equal to 0.936 for the test set. researchgate.net The following table provides an example of statistical parameters used to validate a QSAR model for isoquinoline derivatives. researchgate.net
Table 2: Statistical Parameters for a QSAR Model of Isoquinoline Derivatives
| Parameter | Value | Description |
|---|---|---|
| n_train | 52 | Number of compounds in the training set |
| n_test | 10 | Number of compounds in the test set |
| R² | 0.7279 | Coefficient of determination for the training set |
| R²_adj | 0.7109 | Adjusted R² for the training set |
| Q²_LOO | 0.6736 | Leave-one-out cross-validation coefficient |
| F | 42.8065 | Fischer statistic value |
| R²_ext | 0.9130 | Coefficient of determination for the external test set |
| CCC_ext | 0.8805 | Concordance Correlation Coefficient for the external test set |
The development of statistically sound and validated QSAR models is crucial for guiding the design of novel isoquinoline-3-amine derivatives with desired biological activities.
Computational Approaches to Ligand-Target Interactions
Computational methods, such as molecular docking and molecular dynamics simulations, provide valuable insights into how ligands like 6,8-dimethylisoquinolin-3-amine derivatives interact with their biological targets at an atomic level.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is widely used to screen virtual libraries of compounds and to understand the binding mode of active molecules.
In a study of thieno[2,3-b]pyridine (B153569) derivatives, which share structural similarities with isoquinolines, molecular docking was used to investigate their interaction with a target enzyme. researchgate.net The docking process involves:
Preparation of the receptor and ligand structures: This includes adding hydrogen atoms and assigning partial charges.
Defining the binding site: This is typically a cavity on the protein surface.
Docking calculations: The ligand is placed in the binding site in various conformations and orientations.
Scoring: The different poses are ranked using a scoring function that estimates the binding affinity.
Scoring functions are crucial for the success of molecular docking. They are mathematical functions used to approximate the binding free energy of a ligand-protein complex. Different scoring functions may yield different rankings, and their accuracy can vary depending on the system being studied.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the stability of the binding mode and the conformational changes that occur over time. nih.gov
An MD simulation typically involves the following steps:
System setup: The docked complex is placed in a simulation box filled with solvent molecules (e.g., water) and ions to mimic physiological conditions.
Energy minimization: The system is relaxed to remove any steric clashes.
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
Production run: The simulation is run for a specific period (nanoseconds to microseconds), and the trajectory of the atoms is recorded.
Analysis of the MD trajectory can reveal important information about:
Stability of the complex: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand. nih.gov
Flexibility of the protein: By calculating the root-mean-square fluctuation (RMSF) of individual residues. nih.gov
Key interactions: By analyzing the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein over time. nih.govnih.gov
For example, MD simulations of lanthanide(III) complexes have been used to study the structure and mechanism of complexation in different solvent environments. rsc.org In the context of drug discovery, MD simulations have been employed to assess the stability of ligand-protein complexes and to refine the binding poses obtained from molecular docking. nih.gov The combination of molecular docking and MD simulations is a powerful approach for understanding ligand-target interactions and for the rational design of new inhibitors.
Homology Modeling for Receptor Structure Prediction
In the quest to design potent and selective modulators based on the this compound scaffold, understanding the three-dimensional architecture of the biological target is paramount. However, experimentally determined structures, typically obtained through X-ray crystallography or cryo-electron microscopy, are not always available for many receptors of therapeutic interest, such as certain G-protein coupled receptors (GPCRs). nih.gov In such cases, homology modeling serves as a powerful and indispensable computational tool for predicting the protein's structure. nih.govnih.gov
The fundamental principle of homology modeling is that proteins with similar amino acid sequences are likely to adopt similar three-dimensional structures. The process begins by identifying a suitable template protein with a known experimental structure that shares a significant degree of sequence identity with the target receptor. nih.gov For instance, in the study of dopaminergic ligands, the crystal structure of the human dopamine (B1211576) D3 receptor has been successfully used as a template to build models of the highly homologous D2 receptor. nih.gov
Once a template is selected, the amino acid sequence of the target receptor is aligned with the template sequence. This alignment guides the construction of the model's backbone. Subsequently, the side chains of the amino acids are positioned, and the loops, which are often the most variable regions between the target and template, are modeled. The resulting crude model undergoes a process of energy minimization and refinement, often involving molecular dynamics (MD) simulations, to resolve any unfavorable atomic clashes and achieve a more stable and energetically favorable conformation. nih.govnih.gov The quality and accuracy of the final model are then rigorously assessed using validation tools like Ramachandran plots, which evaluate the stereochemical quality of the protein backbone. nih.gov
For derivatives of this compound, a validated homology model of a target receptor can be invaluable. It provides a structural hypothesis of the binding site, revealing key amino acid residues that may interact with the ligand. This structural insight is the foundation for subsequent structure-based drug design efforts, such as molecular docking and the rational design of novel analogs with improved affinity and selectivity. nih.govnih.gov
Cheminformatics-Guided Design of Novel this compound Analogs
Cheminformatics provides a suite of computational tools and techniques that accelerate the design of novel bioactive molecules. Starting with a core scaffold like this compound, cheminformatics-guided design enables the systematic exploration of chemical space to identify analogs with potentially enhanced pharmacological properties. This in silico approach is significantly more cost-effective and rapid than traditional trial-and-error synthesis and screening. nih.gov
The process involves creating virtual libraries of this compound analogs by systematically modifying the core structure. Substituents at various positions on the isoquinoline ring can be altered to modulate properties such as steric bulk, electronics, and hydrogen bonding capacity. These virtual compounds are then filtered based on a variety of calculated physicochemical properties and drug-likeness criteria, such as Lipinski's rule of five, to prioritize candidates with a higher probability of becoming successful drugs. nih.gov
Quantitative structure-activity relationship (QSAR) models are a cornerstone of this design process. nih.gov By building a mathematical model that correlates structural features of a set of known compounds with their biological activity, researchers can predict the activity of newly designed, unsynthesized analogs. This allows for the prioritization of compounds that are predicted to be most potent, guiding synthetic chemistry efforts toward the most promising candidates. nih.govnih.gov
Table 1: Illustrative Set of Virtually Designed this compound Analogs
| Compound ID | Core Scaffold | R1-Substituent | R2-Substituent | Rationale for Design |
|---|---|---|---|---|
| DMA-001 | This compound | H | H | Parent compound for baseline activity. |
| DMA-002 | This compound | 4-Fluorophenyl | H | Introduce halogen bond potential. |
| DMA-003 | This compound | H | Methyl | Explore steric effects at the amine. |
| DMA-004 | This compound | 3-Hydroxyphenyl | H | Add hydrogen bond donor/acceptor. |
| DMA-005 | This compound | Pyridin-4-yl | H | Improve solubility and add H-bond acceptor. |
In Silico Prediction of Pharmacological Profiles (e.g., binding affinity, target specificity)
Once a library of virtual analogs has been designed, in silico methods are employed to predict their pharmacological profiles, providing crucial data for prioritizing which compounds to synthesize and test experimentally. These predictions focus on key attributes like binding affinity, target specificity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govnih.gov
Molecular docking is a primary technique used to predict the binding mode and affinity of a ligand to its receptor. nih.gov Using a homology model or an experimentally determined structure of the target, docking algorithms place the designed analogs into the binding site and calculate a score that estimates the binding free energy. This allows for the ranking of compounds based on their predicted affinity. nih.govnih.gov Recent advances have introduced methods that can predict binding affinity with high accuracy even without co-crystal structures, by leveraging multiple docking poses for each compound. nih.gov
Target specificity is another critical parameter. A successful drug should ideally interact strongly with its intended target while having minimal interaction with off-targets to avoid unwanted side effects. Computational methods can predict specificity by docking the designed analogs against a panel of related and unrelated proteins, including anti-targets like the hERG channel, whose inhibition can lead to cardiotoxicity. nih.gov Furthermore, techniques like λ-dynamics can efficiently estimate binding free energy differences, providing a predictive screen for the specificity of a compound against a library of potential biological targets. nih.gov
Finally, a comprehensive in silico pharmacological profile includes the prediction of ADMET properties. nih.govnih.gov Various computational models can forecast parameters such as gastrointestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov These predictions help to identify candidates that not only have high potency but also possess favorable pharmacokinetic profiles, increasing their chances of success in later developmental stages. nih.gov
Table 2: Predicted Pharmacological Data and QSAR Model Parameters for Designed Analogs
| Compound ID | Predicted Binding Affinity (pKi) | Predicted hERG Inhibition | QSAR Model Contribution | Key Predictive Model Parameters |
|---|---|---|---|---|
| DMA-001 | 6.5 | Low | Baseline | Q² = 0.85 (high cross-validation coefficient) nih.gov |
| DMA-002 | 7.8 | Low | Favorable electrostatic interaction | R²pred = 0.75 (good external validation) nih.gov |
| DMA-003 | 6.2 | Low | Minor steric hindrance | CoMFA Q² = 0.77 nih.gov |
| DMA-004 | 8.1 | Low | Key H-bond with receptor | CoMSIA Q² = 0.784 nih.gov |
| DMA-005 | 7.9 | Moderate | Favorable polar surface area | N/A |
Pre-clinical Research on this compound Analogs Remains Undisclosed
Despite a comprehensive search of available scientific literature, detailed pre-clinical biological and pharmacological data for analogs of the chemical compound this compound is not publicly available. Therefore, the requested in-depth article on its specific in vitro enzyme inhibition and cellular modulatory effects cannot be generated at this time.
The inquiry sought specific data relating to the following areas of investigation for analogs of this compound:
In Vitro Enzyme Inhibition Studies: Including inhibitory activity against kinases such as HER2 and EGFR, modulation of cholinesterase enzymes, and effects on other enzymes like tyrosinase, carbonic anhydrase, urease, leucine (B10760876) aminopeptidase, mitochondrial complex I, and topoisomerase.
In Vitro Cellular Studies: Focusing on antiproliferative and cytostatic effects in various cancer cell lines and the modulation of specific cellular signaling pathways.
Extensive searches for primary research articles, reviews, and database entries that specifically name and characterize the biological activities of this compound and its derivatives have yielded no results.
The isoquinoline scaffold itself is a well-known privileged structure in medicinal chemistry, forming the core of many biologically active compounds. Research on various other isoquinoline derivatives has shown a wide range of pharmacological activities, including anticancer and enzyme inhibitory properties. However, the specific substitution pattern of a 3-amino group combined with methyl groups at the 6 and 8 positions appears to be a novel area of investigation, or at least one whose results are not yet in the public domain.
It is possible that research on this compound analogs is in early, unpublished stages of discovery, is part of proprietary corporate research that is not publicly disclosed, or has not been the subject of academic investigation.
Without access to specific studies, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline. Further updates on this specific class of compounds will be contingent on the future publication of relevant research data.
Pre Clinical Biological and Pharmacological Investigations of 6,8 Dimethylisoquinolin 3 Amine Analogs
In Vitro Cellular Studies on Biological Modulations
Assessment of Antimicrobial Activity in Cell Cultures (e.g., Antibacterial, Antifungal, Antiviral, Antiparasitic)
The antimicrobial potential of isoquinoline (B145761) and quinoline (B57606) derivatives, structural relatives of 6,8-dimethylisoquinolin-3-amine, has been a subject of significant research interest. These investigations have spanned antibacterial, antifungal, antiviral, and antiparasitic activities, revealing a broad spectrum of action for this class of compounds.
Antibacterial Activity: Derivatives of 8-hydroxyquinoline (B1678124) have demonstrated notable antibacterial properties. nih.gov Studies using the agar (B569324) dilution method have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria. nih.gov For instance, 8-hydroxyquinoline itself shows potent inhibitory activity against S. aureus and other Gram-positive bacteria. nih.gov Certain alkynyl isoquinoline compounds have exhibited strong bactericidal activity against a range of Gram-positive bacteria, including methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA) strains. mdpi.com These compounds, exemplified by HSN584 and HSN739, were also shown to reduce MRSA load within macrophages. mdpi.com
Antifungal Activity: The antifungal properties of isoquinoline-related structures have also been explored. Phthalazine-5,8-diones, which can be considered isoquinoline analogs, have been synthesized and tested against pathogenic fungal strains, with many showing good antifungal activity. nih.gov Additionally, certain amide derivatives containing a cyclopropane (B1198618) moiety have demonstrated promising antifungal activity against Candida albicans, with some compounds showing a minimum inhibitory concentration (MIC80) of 16 μg/mL. mdpi.com
Antiviral Activity: A number of isoquinoline and quinoline derivatives have been investigated for their antiviral effects. Isoquinolone derivatives have been identified as having activity against influenza viruses. mdpi.com For example, 6,7-dimethoxy-3-phenylisoquinolone was found to be potent in cell culture systems against multiple influenza strains. mdpi.com Other studies have highlighted the antiviral potential of various isoquinoline alkaloids against a diverse range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and parainfluenza virus. mdpi.com For instance, dimethoxy-3,4-dihydroisoquinoline and dihydroxyisoquinolinium salts were reported to be effective against HIV. mdpi.com Furthermore, certain 5-sulphonamido-8-hydroxyquinoline derivatives have shown marked inhibitory activity against avian paramyxovirus type 1 (APMV-1) and laryngotracheitis virus (LTV). nih.gov
Antiparasitic Activity: The 8-aminoquinoline (B160924) scaffold is a well-established pharmacophore for antiparasitic agents. nih.gov Analogs within this class have demonstrated broad utility and excellent efficacy against various parasites. nih.gov For example, the enantiomers of 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinoline succinate (B1194679) were evaluated in murine models of Plasmodium berghei, Pneumocystis carinii, and Leishmania donovani infection, with the (-)-enantiomer showing greater activity and reduced toxicity compared to the (+)-enantiomer. nih.gov
Table 1: Antimicrobial Activity of Selected Isoquinoline and Quinoline Analogs
| Compound Class | Activity Type | Organism(s) | Key Findings | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline Derivatives | Antibacterial | Gram-positive and Gram-negative bacteria | Potent inhibition of Gram-positive bacteria like S. aureus. | nih.gov |
| Alkynyl Isoquinolines (e.g., HSN584, HSN739) | Antibacterial | MRSA | Strong bactericidal activity and reduction of intracellular MRSA. | mdpi.com |
| Phthalazine-5,8-diones | Antifungal | Pathogenic fungi | Demonstrated good antifungal activity. | nih.gov |
| Isoquinolone Derivatives (e.g., 6,7-dimethoxy-3-phenylisoquinolone) | Antiviral | Influenza viruses | Potent activity against multiple influenza strains in cell culture. | mdpi.com |
| 8-Aminoquinoline Analogs | Antiparasitic | Plasmodium berghei, Pneumocystis carinii, Leishmania donovani | (-)-enantiomer showed higher efficacy and lower toxicity. | nih.gov |
In Vivo Pre-clinical Animal Model Studies (Excluding Human Clinical Data)
Analogs of this compound have been investigated for their potential to modulate disease processes in various animal models, particularly in the context of inflammation. One notable area of research has been the anti-inflammatory effects of hypaphorine (B1674125) analogs, which share some structural similarities with isoquinolines, in a rat model of monoiodoacetate (MIA)-induced arthritis. mdpi.com
In this model, the administration of the methoxy (B1213986) ester of D-6-nitrohypaphorine demonstrated both anti-oedemic and analgesic effects. mdpi.com Furthermore, another analog, 6ND, when administered to rats with MIA-induced arthritis, led to a significant reduction in the morphological signs of synovitis and synovial hyperplasia in the knee joint. mdpi.com These findings suggest that certain analogs of this structural class can exert beneficial modulatory effects in inflammatory disease models.
Table 2: Modulatory Effects of a Hypaphorine Analog in a Rat Arthritis Model
| Compound | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Methoxy ester of D-6-nitrohypaphorine | MIA-induced arthritis in rats | Demonstrated anti-oedemic and analgesic effects. | mdpi.com |
| 6ND (a hypaphorine analog) | MIA-induced arthritis in rats | Significantly reduced synovitis and synovial hyperplasia. | mdpi.com |
The pharmacological efficacy of isoquinoline analogs has been assessed in animal models for conditions such as epilepsy. A synthesized analog, 6,8-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline, was evaluated for its anticonvulsant effects in a pentylenetetrazole (PTZ)-induced seizure model in mice. scirp.org The study found that this compound, at a dose of 75 µmol/kg, could delay the onset of the first twitch and reduce the mortality rate compared to the control group. scirp.org
Another class of compounds, 6-aryl-3-(hydroxypolymethyleneamino)pyridazines, which can be considered bioisosteres of certain isoquinolines, has also been screened for anticonvulsant activity in mice. nih.gov These compounds were tested for their ability to antagonize seizures induced by maximal electroshock and bicuculline. nih.gov Furthermore, research into 4-amino-N-(2,6-dimethylphenyl)benzamide and its analogs has shown effective anticonvulsant properties in several animal models, including antagonism of maximal electroshock (MES)-induced seizures in mice. nih.gov
Table 3: Anticonvulsant Activity of Isoquinoline and Related Analogs in Animal Models
| Compound | Animal Model | Key Findings | Reference |
|---|---|---|---|
| 6,8-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline | PTZ-induced seizures in mice | Delayed latency to first twitch and decreased mortality. | scirp.org |
| 6-Aryl-3-(hydroxypolymethyleneamino)pyridazines | MES- and bicuculline-induced seizures in mice | Exhibited appreciable anticonvulsant activity. | nih.gov |
| 4-Amino-N-(2,6-dimethylphenyl)benzamide | MES-induced seizures in mice | Effective anticonvulsant with an oral ED50 of 1.7 mg/kg. | nih.gov |
Exploration of Biological Targets and Mechanisms of Action (Pre-clinical)
The biological targets of isoquinoline analogs have been explored through receptor binding and modulation studies, with a focus on serotonin (B10506) type-3 (5-HT3) and opioid receptors.
Opioid Receptors: The opioid receptor system, comprising mu (µ), delta (δ), and kappa (κ) receptors, is a primary target for analgesics. dntb.gov.ua The binding of various ligands to these receptors has been extensively studied. Molecular docking studies have been employed to predict the binding affinities of different opioid compounds, including fentanyl and its analogs, to the µ-opioid receptor. nih.govchemrxiv.org These computational approaches, combined with experimental data, help in understanding the structure-activity relationships of ligands at the opioid receptor. nih.govmdpi.com For instance, the binding modes of dual biased agonists for µ and δ-opioid receptors have been investigated, revealing key interactions with amino acid residues such as Asp128. biorxiv.org
Table 4: Receptor Binding and Modulation by Isoquinoline-Related Analogs
| Receptor | Compound Class/Analog | Key Findings | Reference |
|---|---|---|---|
| 5-HT3 Receptor | d-Tubocurarine Analogs | Act as potent competitive antagonists. Specific residues in the binding site influence ligand affinity. | nih.gov |
| µ-Opioid Receptor | Fentanyl Analogs | Molecular docking studies predict binding affinities and help classify compounds based on their binding concentration regimes. | nih.gov |
| µ and δ-Opioid Receptors | Dual Biased Agonists | Identified compounds show specific binding modes with key interactions, such as with Asp128. | biorxiv.org |
The modulation of ion channels is a key mechanism of action for many neuroactive compounds. The 5-HT3 receptor, a target for some isoquinoline-related structures, is itself a ligand-gated ion channel. nih.gov The binding of an antagonist like a d-tubocurarine analog to the 5-HT3 receptor blocks the channel, preventing the influx of cations that would normally occur upon serotonin binding. nih.gov This modulation of ion flow is the basis for the pharmacological effects of 5-HT3 receptor antagonists. While specific studies on the direct modulation of other types of ion channels by this compound analogs are not widely reported in the reviewed literature, their interaction with ligand-gated ion channels like the 5-HT3 receptor is a clear example of this mechanism.
Protein-Ligand Interaction Profiling
The characterization of interactions between small molecule inhibitors and their protein targets is a cornerstone of modern drug discovery. For analogs of this compound, understanding their binding modes within the active sites of protein kinases provides critical insights into their mechanism of action and informs the rational design of more potent and selective agents. While specific protein-ligand interaction data for this compound itself is not extensively available in the public domain, studies on structurally related isoquinoline derivatives, particularly those fused with other heterocyclic systems, offer valuable representative examples of how this chemical scaffold engages with protein kinase targets.
Research into pyrazolo[3,4-g]isoquinoline derivatives has shed light on their potential as kinase inhibitors. nih.gov A series of these compounds, bearing substitutions at the 4- and 8-positions, were synthesized and evaluated for their inhibitory potency against a panel of protein kinases. nih.gov The screening results revealed that these isoquinoline analogs exhibit varied inhibitory profiles, with certain substitution patterns favoring inhibition of specific kinases such as Haspin, Cyclin-dependent kinase-like 1 (CLK1), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and Cyclin-dependent kinase 9 (CDK9). nih.gov
The inhibitory activities of several pyrazolo[3,4-g]isoquinoline analogs are summarized in the table below. Notably, compounds with a nitro group at the 8-position demonstrated significant inhibitory activity against Haspin kinase, with IC50 values in the nanomolar range. nih.gov For instance, compounds 1b and 1c were identified as potent Haspin inhibitors with IC50 values of 57 nM and 66 nM, respectively. nih.gov The amino analogs also showed activity, with compound 2c being the most effective Haspin inhibitor in its series with an IC50 of 62 nM. nih.gov
Table 1: Kinase Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Analogs
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| 1b | Haspin | 57 |
| 1c | Haspin | 66 |
| 2c | Haspin | 62 |
| 3a | Haspin | 167 |
| 3a | CLK1 | 101 |
| 3c | CLK1 | 218-363 |
| 3c | CDK9 | 218-363 |
| 3c | GSK3 | 218-363 |
| 3d | CLK1 | 218-363 |
| 3d | CDK9 | 218-363 |
| 3d | GSK3 | 218-363 |
Data sourced from a study on pyrazolo[3,4-g]isoquinoline derivatives. nih.gov
To elucidate the molecular basis for these inhibitory activities, molecular modeling studies were conducted. nih.gov Docking experiments of a potent Haspin inhibitor, compound 1c , into the ATP-binding site of the kinase revealed key interactions. The tricyclic isoquinoline core is proposed to be stabilized within the binding pocket primarily through hydrophobic interactions. nih.gov This type of binding is a common feature for many kinase inhibitors that compete with ATP. The specific interactions with amino acid residues in the kinase active site are crucial for the affinity and selectivity of the inhibitor. While detailed residue interactions for this specific compound series were not exhaustively described in the referenced study, the competitive nature of inhibition with respect to ATP is a strong indicator of binding within the highly conserved ATP-binding pocket. nih.gov
The structure-activity relationship (SAR) data from these analogs indicate that substitutions on the isoquinoline scaffold significantly influence the kinase inhibition profile. nih.gov For example, the introduction of an alkyl group at the 4-position of the pyrazolo[3,4-g]isoquinoline core led to a shift in selectivity, with these analogs preferentially inhibiting CLK1, CDK9, and GSK3 over Haspin. nih.gov This highlights the sensitivity of the protein-ligand interactions to even minor structural modifications, a principle that is fundamental to the optimization of kinase inhibitors.
Further research into other isoquinoline-based compounds, such as isoquinoline-5-sulfonamide (B1244767) derivatives, has also demonstrated their potential as protein kinase inhibitors, targeting kinases like Protein Kinase B (PKB). nih.gov Structure-based design and co-crystal structure determinations with related kinases have revealed detailed binding modes for these analogs, further underscoring the utility of the isoquinoline scaffold in designing potent and selective kinase inhibitors. nih.gov
Theoretical and Quantum Chemical Studies of 6,8 Dimethylisoquinolin 3 Amine
Electronic Structure Calculations (e.g., Density Functional Theory (DFT) for molecular properties)
Electronic structure calculations, particularly using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for elucidating the fundamental properties of molecules. For a molecule like 6,8-Dimethylisoquinolin-3-amine, DFT would be employed to calculate a range of molecular properties that govern its behavior.
These calculations would typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. The output of these calculations would provide insights into the molecule's optimized geometry, including bond lengths and angles. Furthermore, electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap could be determined. These parameters are crucial for understanding the molecule's reactivity, kinetic stability, and spectroscopic characteristics. The molecular electrostatic potential (MEP) map would also be generated to identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack.
Without specific literature, no data table of calculated electronic properties for this compound can be provided.
Conformational Analysis and Energy Landscape Exploration
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this would involve exploring the potential energy surface as a function of the rotation of the amine group and the methyl groups.
Computational methods would be used to identify the various possible conformers and determine their relative energies. This process helps in identifying the most stable conformation (the global minimum on the potential energy surface) and other low-energy conformers that might be present in equilibrium. The energy barriers for interconversion between these conformers would also be calculated. Understanding the conformational preferences is essential as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape.
As no conformational analysis studies for this compound have been found, a data table of conformer energies and dihedral angles cannot be presented.
Reaction Mechanism Elucidation through Computational Methods (e.g., transition state analysis)
Computational methods are powerful tools for elucidating the detailed mechanisms of chemical reactions. For this compound, this could involve studying its participation in various reactions, such as electrophilic aromatic substitution or reactions involving the amine group.
By mapping the potential energy surface of a proposed reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants (or intermediates) to products. The energy of this transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By comparing the activation energies of different possible reaction pathways, the most likely mechanism can be determined. These studies provide a molecular-level understanding of how the reaction proceeds, which is invaluable for optimizing reaction conditions and predicting the outcomes of new reactions.
Given the absence of specific research on the reactivity of this compound, a data table of activation energies or reaction enthalpies is not available.
Emerging Applications and Interdisciplinary Research Areas for Isoquinoline 3 Amines
Applications in Materials Science and Nanotechnology
The unique structural framework of isoquinoline (B145761) derivatives, featuring a fused benzene (B151609) and pyridine (B92270) ring system, imparts valuable photophysical and electronic properties. These characteristics have spurred investigations into their use in advanced materials. For 6,8-Dimethylisoquinolin-3-amine, its potential is primarily suggested by its classification in chemical supplier databases as a building block for materials science applications, including Metal-Organic Frameworks (MOFs) and Organic Light-Emitting Diode (OLED) materials. However, detailed research findings specifically demonstrating these applications are not yet prevalent in publicly accessible literature.
Development of Isoquinoline-Based Polymers and Copolymers for Conductive or Optical Materials
The incorporation of nitrogen-containing heterocycles like isoquinoline into polymer backbones can influence their electronic and optical properties. While the development of conductive and optical polymers from various isoquinoline derivatives is an active area of research, specific studies detailing the polymerization of this compound are scarce. The presence of the amine and dimethyl functionalities could, in principle, be leveraged for polymerization reactions and to tune the resulting polymer's properties.
Integration into Metal-Organic Frameworks (MOFs) as Ligands
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The choice of the organic ligand is crucial in determining the MOF's structure and function. Amine-functionalized ligands are of particular interest for applications such as CO2 capture due to the basicity of the amine group. mdpi.com While this compound is listed as a potential MOF ligand by some chemical suppliers, specific examples of MOFs synthesized using this ligand and their characterization are not yet reported in peer-reviewed literature. The bidentate coordination potential of the isoquinoline nitrogen and the exocyclic amine group makes it a theoretically viable candidate for MOF construction.
Use in Chemical Sensors and Chemo-optical Probes
Isoquinoline derivatives are known to exhibit fluorescence, a property that can be exploited in the design of chemical sensors. rsc.org The fluorescence of these molecules can be modulated by the presence of specific analytes, leading to a detectable signal. Although the fluorescent properties of this compound have not been extensively characterized in published studies, its structural similarity to other fluorescent isoquinolines suggests potential in this area.
Role in Chemical Biology and Development of Biological Probes
The isoquinoline scaffold is a common motif in many biologically active natural products and synthetic compounds. The development of fluorescent probes for biological imaging is a key area of chemical biology. While research into isoquinoline-based fluorescent probes is ongoing, there is no specific literature detailing the use of this compound as a biological probe. Its potential utility would depend on its photophysical properties, cell permeability, and specific interactions with biological targets.
Biotechnological Applications: Biosynthesis and Bioengineering Approaches for Scalable Production
The biosynthesis of isoquinoline alkaloids in plants typically starts from the amino acid tyrosine. organic-chemistry.org Various enzymatic steps, including decarboxylations, hydroxylations, and methylations, lead to the vast diversity of isoquinoline structures found in nature. While general pathways for the biosynthesis of isoquinoline backbones are understood, the specific enzymatic machinery for the production of this compound has not been identified.
Future Research Directions and Unexplored Avenues for 6,8 Dimethylisoquinolin 3 Amine
Development of Highly Selective and Potent Analogs for Underexplored Biological Targets
A primary avenue for future research lies in the design and synthesis of analogs of 6,8-Dimethylisoquinolin-3-amine to target a diverse range of biological entities. The isoquinoline (B145761) core is known to interact with various enzymes and receptors, and strategic modifications can enhance potency and selectivity. nih.gov
Future work should focus on creating libraries of derivatives by modifying the substituents at various positions of the isoquinoline ring. For instance, the introduction of different functional groups at the amino position (position 3) or the aromatic ring could lead to compounds with tailored affinities for specific biological targets. Structure-activity relationship (SAR) studies will be crucial in guiding these modifications. acs.org For example, a study on isoquinoline-1,3,4-trione derivatives demonstrated that introducing a 6-N-acyl group significantly improved their caspase-3 inhibitory activity, with some analogs showing potency in the low nanomolar range. nih.govresearchgate.net Similarly, structural optimization of isoquinoline derivatives from lycobetaine led to the identification of compounds with potent activity against neuroendocrine prostate cancer cells. nih.gov
The exploration of underexplored targets is a key aspect of this research direction. While isoquinolines have been extensively studied for certain activities like anticancer and antimicrobial effects, their potential against other target classes remains less investigated. nih.govmdpi.com High-throughput screening of a diverse library of this compound analogs against a panel of emerging therapeutic targets could uncover novel biological activities.
Exploration of Novel, Efficient, and Sustainable Synthetic Pathways for Structural Diversification
The ability to efficiently generate a wide array of analogs is contingent on the development of robust and versatile synthetic methodologies. While traditional methods for isoquinoline synthesis like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are well-established, they can have limitations such as harsh reaction conditions and limited substrate scope. researchgate.netacs.org
Future research should prioritize the development of novel, efficient, and sustainable synthetic pathways. rsc.org This includes the use of modern catalytic systems, such as transition metal catalysis (e.g., rhodium, ruthenium, copper, palladium), to facilitate C-H activation and annulation reactions. researchgate.netacs.orgorganic-chemistry.orgacs.org These methods can offer milder reaction conditions, greater functional group tolerance, and access to a broader range of structurally diverse isoquinolines. For example, Rh(III)-catalyzed C-H activation has been successfully employed for the synthesis of highly substituted isoquinolines. acs.org
Advanced Computational Modeling for De Novo Design of Isoquinoline-3-amines
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, these techniques can be leveraged for the de novo design of novel isoquinoline-3-amine derivatives with predicted high affinity and selectivity for specific biological targets.
By employing techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis, researchers can gain insights into the key structural features required for biological activity. This knowledge can then be used to design new molecules with optimized binding interactions. For instance, computational studies can help identify the optimal placement of substituents on the isoquinoline ring to maximize interactions with a target's active site.
The design of isoquinoline-1,3,4-trione derivatives as potent caspase-3 inhibitors serves as a successful example where computational approaches could have complemented synthetic efforts to understand structure-activity relationships. nih.govresearchgate.net Future efforts should focus on building robust computational models specifically for the isoquinoline-3-amine scaffold to accelerate the design-synthesis-testing cycle.
Investigation of Synergistic Effects with Other Bioactive Compounds in Pre-clinical Models
The complexity of many diseases often necessitates combination therapies. An important and largely unexplored area of research for this compound and its derivatives is the investigation of their potential synergistic effects when co-administered with other known bioactive compounds.
This approach could lead to enhanced therapeutic efficacy, reduced side effects, and the potential to overcome drug resistance. For example, isoquinoline alkaloids have demonstrated a broad range of biological activities, including antitumor and antimicrobial effects. nih.govnih.gov Investigating the combination of a novel this compound analog with an existing anticancer or antimicrobial agent in pre-clinical models could reveal synergistic interactions.
Initial studies could involve in vitro cell-based assays to identify promising combinations, followed by in vivo studies in animal models of disease. This research could significantly expand the therapeutic applicability of the isoquinoline-3-amine scaffold.
Expansion into New Pre-clinical Therapeutic Areas Beyond Current Focus
While the isoquinoline scaffold is well-represented in fields like oncology and infectious diseases, there is significant potential for expansion into other therapeutic areas. nih.govnih.govmdpi.com Future pre-clinical research should aim to evaluate the efficacy of this compound derivatives in models of diseases that are currently less explored for this chemical class.
Based on the diverse biological activities reported for various isoquinoline derivatives, potential new therapeutic areas could include:
Neurodegenerative Diseases: Some isoquinoline alkaloids have shown neuroprotective effects. nih.gov
Inflammatory Disorders: Anti-inflammatory properties have been reported for certain isoquinoline compounds. nih.gov
Cardiovascular Diseases: The potential of isoquinoline derivatives to modulate cardiovascular targets is an emerging area of interest. acs.org
Metabolic Disorders: Some isoquinolines have been investigated for their effects on metabolic pathways. nih.gov
Leishmaniasis and Other Parasitic Diseases: Quinoline-based compounds have shown promise as antileishmanial agents. rsc.org
A systematic screening of a library of this compound analogs in a battery of pre-clinical models for these and other diseases could uncover novel therapeutic applications.
Development of Chemoenzymatic Synthesis Methods for Enantioselective Production
Many bioactive molecules are chiral, with their biological activity often residing in a single enantiomer. The development of methods for the enantioselective synthesis of chiral this compound derivatives is therefore a critical area for future research.
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical synthesis, offers a powerful approach to produce enantiomerically pure compounds. nih.govmdpi.com Enzymes can be used to catalyze key stereoselective steps in a synthetic sequence, leading to the formation of a single enantiomer with high optical purity. nih.gov
For instance, enzymes could be employed for the asymmetric reduction of a precursor or the kinetic resolution of a racemic mixture of this compound derivatives. The integration of enzymatic steps into the synthesis of isoquinoline alkaloids has already been shown to be a viable strategy for producing natural and non-natural alkaloids. nih.gov The development of one-pot chemoenzymatic processes for the synthesis of tetrahydroisoquinolines further highlights the potential of this approach. mdpi.com Research in this area would not only provide access to enantiopure compounds for biological evaluation but also contribute to the development of more sustainable and efficient manufacturing processes.
Q & A
Q. Tables for Key Data
| Reaction Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Catalyst (Suzuki Coupling) | Pd(OAc)₂/XPhos | 85–92% | |
| Solvent (Amination) | Anhydrous THF | 61–78% | |
| Temperature (Azide Reduction) | 0°C | 89% |
| NMR Shifts (CDCl₃) | Proton Type | δ (ppm) | Reference |
|---|---|---|---|
| NH₂ (isoquinolin-1-amine) | Broad singlet | ~5.8 | |
| Aromatic CH (C-6,8) | Doublet | 7.2–7.4 | |
| Methyl (C-6,8) | Singlet | 2.3–2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
